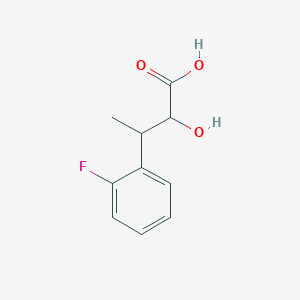
3-(2-Fluorophenyl)-2-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(2-Fluorophenyl)-2-hydroxybutanoic acid” is a compound that contains a carboxylic acid group (-COOH), a hydroxyl group (-OH), and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid and hydroxyl groups could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The carboxylic acid and hydroxyl groups in this compound are reactive and could participate in various chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and hydroxyl groups could make this compound soluble in polar solvents .Scientific Research Applications
Stereoselective Synthesis
Research by Laue et al. (2000) focused on the stereoselective synthesis of γ-fluorinated α-amino acids, which are important building blocks in pharmaceutical chemistry. The methodology involves diastereoselective alkylation using 2-hydroxy-3-pinanone as an auxiliary to produce high enantiomeric excess of fluorinated amino acids, showcasing the relevance of fluorinated compounds in the synthesis of biologically active molecules (Laue, Kröger, Wegelius, & Haufe, 2000).
Fluorescence Sensing
Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting N2H4, a substance with significant environmental and health implications. The probe utilized a structure related to fluorophenyl compounds, demonstrating the utility of such fluorinated derivatives in creating sensitive and selective sensors for chemical analytes in biological and environmental samples (Zhu et al., 2019).
Asymmetric Hydrogenation
Zhu et al. (2010) explored the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to produce 2-hydroxy-4-arylbutanoic acids with high enantiomeric excess. This process illustrates the potential of utilizing fluorinated compounds in catalytic reactions to achieve desired stereochemistry in synthetic targets, highlighting their significance in the synthesis of complex organic molecules (Zhu, Meng, Fan, Xie, & Zhang, 2010).
Microbial Synthesis and Polymer Science
Takagi et al. (2004) reported the microbial synthesis of poly(3-hydroxyalkanoates) (PHAs) with fluorinated phenoxy side groups by Pseudomonas putida using fluorophenoxyalkanoic acids as carbon sources. The introduction of fluorine atoms into the PHA side chain significantly altered the material's physical properties, such as crystallinity and melting point, indicating the versatility of fluorinated compounds in designing novel materials with enhanced properties (Takagi, Yasuda, Maehara, & Yamane, 2004).
properties
IUPAC Name |
3-(2-fluorophenyl)-2-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(9(12)10(13)14)7-4-2-3-5-8(7)11/h2-6,9,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIAOSDNXJPIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-2-hydroxybutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

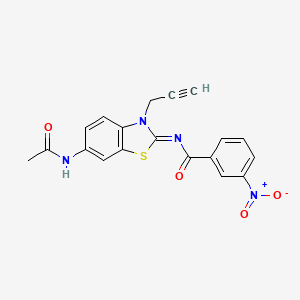
![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2884420.png)
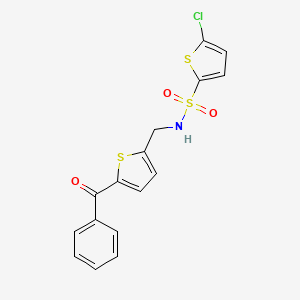
![5,8-Dioxaspiro[3.5]nonan-9-one](/img/structure/B2884423.png)
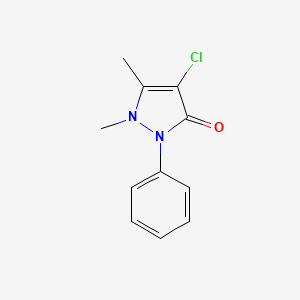
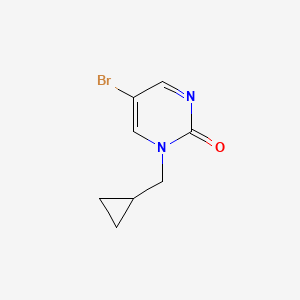
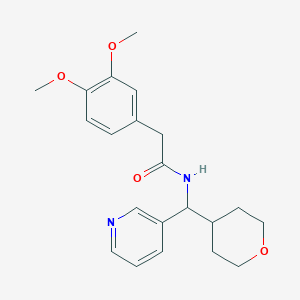
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate](/img/structure/B2884428.png)
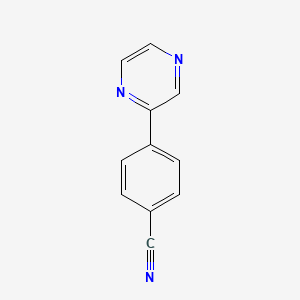
![N-[(5-bromo-2-furyl)methyl]-N-methylamine](/img/structure/B2884434.png)
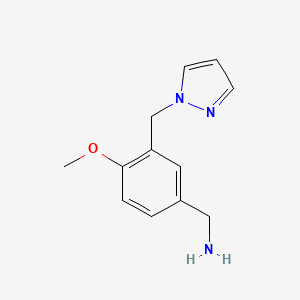
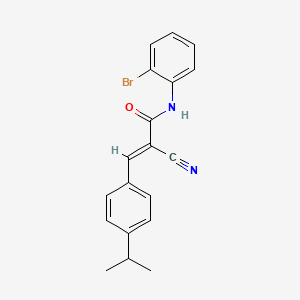
![1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone](/img/structure/B2884439.png)
![Methyl 5-ethyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2884440.png)